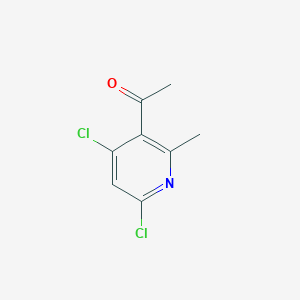
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone typically involves the chlorination of 2-methylpyridine followed by acylation. One common method includes the following steps:
Chlorination: 2-methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 6 positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine atoms, which make the ring less reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include chlorine gas, acetyl chloride, aluminum chloride, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chlorine atoms and ethanone group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition or activation of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpyridin-3-yl)ethanone: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1-(2,4-Dichloro-6-methylpyridin-3-yl)ethanone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The presence of chlorine atoms in this compound makes it unique, enhancing its reactivity and potential for various applications.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(4,6-dichloro-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-8(5(2)12)6(9)3-7(10)11-4/h3H,1-2H3 |
InChI Key |
HUYYVJHFINNWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


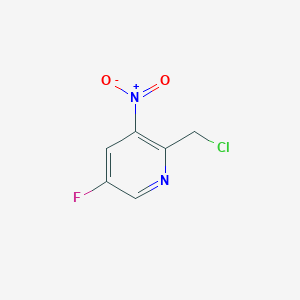
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
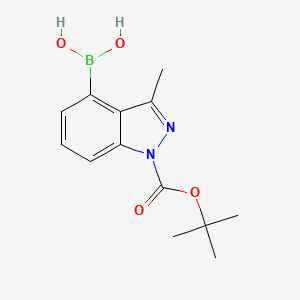

![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
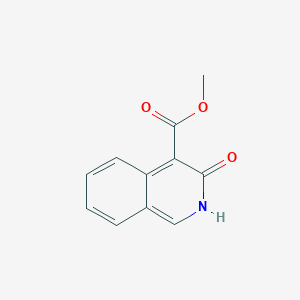
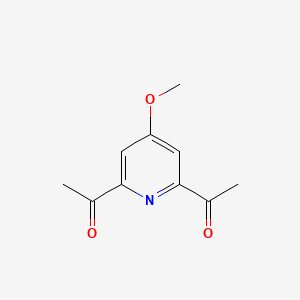
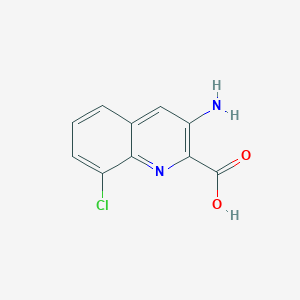
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
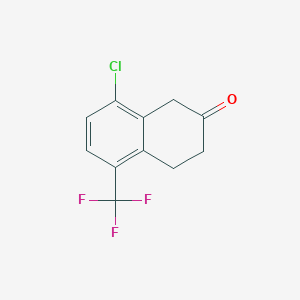

![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)


